molecular formula C6H3BrCl2O B165674 4-Bromo-2,6-dichlorophenol CAS No. 3217-15-0

4-Bromo-2,6-dichlorophenol

Cat. No.: B165674
CAS No.: 3217-15-0
M. Wt: 241.89 g/mol
InChI Key: KGURSDWHGSLAPP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is typically a white to almost white crystalline solid and is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dichlorophenol can be synthesized through several methods. One common approach involves the bromination of 2,6-dichlorophenol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,6-dichlorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound can inhibit enzyme activity or disrupt cellular processes by binding to specific sites on proteins or other macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGURSDWHGSLAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185952
Record name 4-Bromo-2,6-dichlorophenol
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Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-15-0
Record name 4-Bromo-2,6-dichlorophenol
Source CAS Common Chemistry
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-BROMO-2,6-DICHLOROPHENOL
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-bromo-2,6-dichlorophenol
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Synthesis routes and methods

Procedure details

A stirred solution of 2,6-dichlorophenol (20 g, 123.4 mmol) in acetonitrile (200 mL) was cooled to 0° C. and bromine (23.7 g) in acetonitrile (50 mL) was added dropwise. The red solution was stirred at 0° C. for 2 h and a saturated aqueous solution of sodium sulphite was added until the red color disappeared. The phases were separated and the aqueous phase was extracted three times with ethyl acetate. Concentration of the combined organic phases gave a yellow oil, which was purified on a silica gel column (heptane/ethyl acetate, 10:1) to give 17.8 g of 4-bromo-2,6-dichlorophenol as a white solid. Yield: 60%; 1H NMR (400 MHz, CDCl3): δ 7.42 (s, 2H), 5.9 (br s, 1H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-Bromo-2,6-dichlorophenol influence the linearity of the resulting poly(dichlorophenylene oxide)s?

A1: The research paper highlights that this compound exhibits a strong preference for 1,4-addition over 1,2-addition during polymerization []. This regioselectivity is crucial as it leads to the formation of primarily linear poly(dichlorophenylene oxide)s, regardless of the specific ligands attached to the copper(II) complex catalyst. The researchers attribute this selectivity to the steric hindrance around the phenolic oxygen atom caused by the bulky bromine and chlorine substituents, making the 4-position more accessible for nucleophilic attack.

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